molecular formula C25H22N2O6 B2530231 N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide CAS No. 888452-83-3

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide

Cat. No.: B2530231
CAS No.: 888452-83-3
M. Wt: 446.459
InChI Key: LNRUSJDLBFBEBG-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzofuran core, phenoxyacetamido group, and dimethoxyphenyl moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenoxyacetamido Group: This step may involve the reaction of the benzofuran intermediate with phenoxyacetic acid or its derivatives under amide coupling conditions.

    Attachment of the Dimethoxyphenyl Moiety: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the dimethoxyphenyl group.

    Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, benzofuran derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Medicine

In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.

Industry

Industrially, these compounds might find applications in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for “N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide” would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-arylbenzofurans, which have shown various biological activities.

    Phenoxyacetamido Compounds: Molecules containing the phenoxyacetamido group, known for their antimicrobial properties.

    Dimethoxyphenyl Derivatives: Compounds with dimethoxyphenyl groups, often studied for their antioxidant and anti-inflammatory effects.

Uniqueness

The uniqueness of “N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide” lies in its combined structural features, which may confer distinct biological activities and potential therapeutic benefits not observed in other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-30-20-13-12-16(14-21(20)31-2)26-25(29)24-23(18-10-6-7-11-19(18)33-24)27-22(28)15-32-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRUSJDLBFBEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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